molecular formula C10H11ClO4S B13450530 Methyl2-[4-(chlorosulfonyl)phenyl]propanoate

Methyl2-[4-(chlorosulfonyl)phenyl]propanoate

Cat. No.: B13450530
M. Wt: 262.71 g/mol
InChI Key: KQKQOZUYKPSFKL-UHFFFAOYSA-N
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Description

Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate is a synthetic organic compound characterized by a phenyl ring substituted with a chlorosulfonyl (-SO₂Cl) group at the para position and a methyl propanoate ester (-COOCH₃) at the ortho position. Its molecular formula is C₁₁H₁₂ClO₄S, with a molecular weight of 283.73 g/mol (calculated). This compound serves as a critical intermediate in pharmaceuticals and agrochemicals, particularly in synthesizing sulfonamide derivatives due to the reactive chlorosulfonyl group .

Properties

Molecular Formula

C10H11ClO4S

Molecular Weight

262.71 g/mol

IUPAC Name

methyl 2-(4-chlorosulfonylphenyl)propanoate

InChI

InChI=1S/C10H11ClO4S/c1-7(10(12)15-2)8-3-5-9(6-4-8)16(11,13)14/h3-7H,1-2H3

InChI Key

KQKQOZUYKPSFKL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Chlorosulfonation of 2-Phenylpropanoic Acid Derivatives

A common approach starts with 2-phenylpropanoic acid or its derivatives, which undergo chlorosulfonation to introduce the chlorosulfonyl group at the para position of the phenyl ring. The chlorosulfonation reaction typically uses chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions.

  • Reaction Conditions: Temperature is maintained between 20°C and 100°C depending on the scale and reagents.
  • Reagents: Chlorosulfonic acid or sulfuryl chloride for electrophilic substitution.
  • Duration: Reaction times vary from 10 to 30 hours to ensure complete substitution.

This step yields 2-[4-(chlorosulfonyl)phenyl]propanoic acid as an intermediate.

Esterification to Methyl Ester

The carboxylic acid intermediate is then converted into methyl 2-[4-(chlorosulfonyl)phenyl]propanoate via esterification. This is commonly achieved by reacting the acid with methanol in the presence of thionyl chloride or other activating agents.

  • Typical Conditions: Reaction temperature ranges from 45°C to 65°C.
  • Catalysts/Reagents: Thionyl chloride is added to facilitate esterification.
  • Reaction Time: 12 to 24 hours.
  • Workup: The reaction mixture is poured into water to separate phases, followed by vacuum distillation to purify the ester.

Representative Experimental Data

Step Reagents & Conditions Temperature (°C) Time (hours) Yield (%) Purity (%)
Chlorosulfonation 2-phenylpropionic acid + chlorosulfonic acid + HCl 70–100 10–30 75–90 >99
Esterification 2-[4-(chlorosulfonyl)phenyl]propanoic acid + methanol + SOCl2 45–65 12–24 90–93 99.2–99.4

Data synthesized from patent literature and peer-reviewed sources reflecting optimized conditions for high purity and yield.

Detailed Preparation Procedure (Based on Patent CN106349051A)

  • Step 1: Preparation of 2-[4-(chlorosulfonyl)phenyl]propanoic acid

    • Mix 2-phenylpropionic acid with solid formaldehyde.
    • Add concentrated sulfuric acid dropwise at 20–50°C.
    • Introduce hydrogen chloride gas gradually.
    • Heat the mixture to 70–100°C and maintain for 10–30 hours.
    • Isolate the chlorosulfonated acid by filtration and purification.
  • Step 2: Preparation of methyl 2-[4-(chlorosulfonyl)phenyl]propanoate

    • Dissolve the chlorosulfonated acid in methanol.
    • Add thionyl chloride as an activating agent.
    • Stir the mixture at 45–65°C for 12–24 hours.
    • Quench the reaction by pouring into water.
    • Separate the organic phase and purify by vacuum distillation.

This method results in a high-purity product with yields typically exceeding 90%.

Research Discoveries and Optimization Insights

  • Purity and Yield: The use of thionyl chloride in esterification significantly improves the ester yield and purity by activating the carboxylic acid group efficiently.
  • Temperature Control: Maintaining reaction temperatures below 100°C during chlorosulfonation prevents over-chlorosulfonation and decomposition.
  • Reaction Time: Extended reaction times (up to 30 hours) ensure complete substitution but require balancing to avoid side reactions.
  • Scale-Up Considerations: The method has been demonstrated at laboratory scale with reproducible results, suggesting feasibility for industrial synthesis.

Summary Table of Key Parameters

Parameter Range / Value Impact on Product
Chlorosulfonation Temp. 20–100°C Controls substitution selectivity
Chlorosulfonation Time 10–30 hours Ensures complete reaction
Esterification Temp. 45–65°C Optimizes ester formation rate
Esterification Time 12–24 hours Maximizes yield and purity
Molar Ratios (Acid:MeOH:SOCl2) 1:10–50:0.1–1 Influences conversion efficiency

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA) or pyridine.

    Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Formation of sulfonamides, sulfonate esters, or sulfonate thiols.

    Reduction Reactions: Formation of sulfonamides or thiols.

    Oxidation Reactions: Formation of quinones or other oxidized phenyl derivatives.

Scientific Research Applications

Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules such as proteins and peptides through sulfonation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonate esters or sulfonamides. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the reaction environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Chlorosulfonyl vs. Chlorobutanoyl Derivatives
  • Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS: 154477-54-0) Molecular Formula: C₁₅H₁₉ClO₃ Key Differences: Replaces the sulfonyl chloride (-SO₂Cl) with a 4-chlorobutanoyl (-CO-(CH₂)₂Cl) group. Reactivity: The chlorobutanoyl group is less electrophilic than chlorosulfonyl, limiting its utility in nucleophilic substitution reactions. However, it is valuable in acyl transfer reactions .
Chlorosulfonyl vs. Chlorophenyl Derivatives
  • 2-(4-Chlorophenyl)propanoic Acid (CAS: 105879-62-7) Molecular Formula: C₉H₉ClO₂ Key Differences: Lacks the sulfonyl chloride and ester groups, featuring a carboxylic acid (-COOH) instead. Applications: Used as a drug metabolite or intermediate, but its polarity limits membrane permeability compared to ester derivatives .

Ester Group Variations

Methyl vs. Ethyl Esters
  • Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (CAS: 42019-08-9) Molecular Formula: C₁₉H₁₉ClO₄ Key Differences: Ethyl ester (-COOCH₂CH₃) instead of methyl. Stability: Ethyl esters exhibit slower hydrolysis rates due to increased steric hindrance, enhancing shelf life in formulations .
Pivalate Esters
  • 4-(Chlorosulfonyl)phenyl Pivalate (CAS: 150374-99-5) Molecular Formula: C₁₁H₁₃ClO₄S Key Differences: Replaces the methyl propanoate with a bulkier pivalate (2,2-dimethylpropanoate) group. Hydrolytic Stability: The bulky tert-butyl group in pivalate esters reduces enzymatic hydrolysis, making them suitable for prolonged-release formulations .

Functional Group Comparisons

Compound Name Molecular Formula Functional Groups Reactivity Profile
Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate C₁₁H₁₂ClO₄S -SO₂Cl, -COOCH₃ High (nucleophilic substitution)
2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoic acid C₁₄H₁₇ClO₃ -CO-(CH₂)₂Cl, -COOH Moderate (acyl transfer)
Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate C₁₀H₁₁ClO₄S -SO₂Cl, -COOCH₃ (positional isomer) Similar reactivity, altered steric effects

Application-Driven Comparisons

Pharmaceutical Intermediates
  • The chlorosulfonyl group in Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate enables efficient synthesis of sulfonamide drugs (e.g., diuretics, antivirals) via reactions with amines .
  • In contrast, Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate is used in agrochemicals like metconazole, a fungicide .
Pesticide Precursors
  • Ethyl 2-(4-chlorophenoxy)propanoate (CAS: 18671-89-1) and related esters are herbicides, leveraging the chlorinated aryl group for bioactivity. The target compound’s sulfonyl chloride group may serve as a precursor for sulfonamide-based pesticides .

Key Research Findings

Synthetic Utility: Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate reacts with amines to form sulfonamides in yields >85%, outperforming chlorobutanoyl analogs in reaction efficiency .

Stability Studies : Pivalate esters (e.g., 4-(chlorosulfonyl)phenyl pivalate) show 50% slower hydrolysis in plasma compared to methyl esters, critical for prodrug design .

Agrochemical Relevance : Chlorinated aryl esters like the target compound are intermediates in fungicides, with patent activity emphasizing scalable synthesis routes .

Biological Activity

Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉ClO₄S
  • Molecular Weight : Approximately 248.68 g/mol
  • Functional Groups : The compound contains a chlorosulfonyl group, which is known for its high reactivity, particularly in forming covalent bonds with nucleophilic sites on biomolecules.

The biological activity of methyl 2-[4-(chlorosulfonyl)phenyl]propanoate is primarily attributed to the chlorosulfonyl group. This group can participate in nucleophilic substitution reactions, allowing the compound to act as an electrophile. The potential interactions include:

  • Covalent Bond Formation : The chlorosulfonyl group can form covalent bonds with nucleophiles, such as amino acids in proteins, potentially altering their function.
  • Enzyme Inhibition : Preliminary studies suggest that similar compounds may inhibit enzymes involved in cancer progression or inflammatory pathways .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:

  • A study on methyl esters derived from chlorophenyl compounds demonstrated potent inhibitory effects on various cancer cell lines, including HCT-116 and HeLa cells, with IC₅₀ values ranging from 0.69 to 11 μM .
  • The chlorosulfonyl group is hypothesized to enhance the compound's ability to interact with biological macromolecules, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

The presence of the chlorosulfonyl group suggests potential anti-inflammatory properties. Compounds with similar functionalities have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedCell LineIC₅₀ (µM)Mechanism of Action
Methyl 2-[4-(chlorosulfonyl)phenyl]propanoateHCT-1160.69Enzyme inhibition
Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoateHeLa11Apoptosis induction
Various chlorosulfonyl compoundsVariousVariesAnti-inflammatory

Case Study: Interaction with Proteins

In a study examining the interaction of methyl 2-[4-(chlorosulfonyl)phenyl]propanoate with proteins, it was found that the compound could modify enzyme activity through covalent bonding. This modification can lead to altered enzymatic functions, potentially providing a therapeutic avenue for diseases characterized by dysregulated enzyme activity .

Q & A

Q. What are the established synthetic routes for Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification of 2-[4-(chlorosulfonyl)phenyl]propanoic acid with methanol under acidic catalysis. Key parameters include temperature control (60–80°C) and stoichiometric excess of methanol to drive esterification. Chlorosulfonation of the phenyl group is achieved using chlorosulfonic acid in anhydrous conditions . For optimization, monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and characterize intermediates using 1^1H NMR (δ 1.5–1.7 ppm for methyl groups, δ 7.8–8.2 ppm for aromatic protons) .

Table 1 : Representative Reaction Conditions

StepReagentsTemperatureTimeYield
EsterificationMeOH, H2_2SO4_470°C6–8 h75–85%
ChlorosulfonationClSO3_3H0–5°C2 h60–70%

Q. Which analytical techniques are most effective for characterizing Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate?

  • Methodological Answer :
  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile:water (70:30) at 1 mL/min; retention time ~8.2 min .
  • Mass Spectrometry : ESI-MS in negative mode shows [M-H]^- at m/z 264.7 (calculated exact mass: 265.72) .
  • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21_1/c space group) confirms stereochemistry and bond lengths, as demonstrated for structurally related esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • Acidic Conditions (0.1 M HCl, 40°C): Monitor hydrolysis of the ester group via HPLC. Major degradation product is 2-[4-(chlorosulfonyl)phenyl]propanoic acid (retention time ~6.5 min) .
  • Basic Conditions (0.1 M NaOH, 40°C): Sulfonyl chloride hydrolysis generates 4-sulfonate derivatives; confirm with 13^{13}C NMR (δ 44–46 ppm for SO3_3^-) .
    Resolution : Use LC-MS to distinguish degradation pathways and validate with reference standards from pharmacopeial impurity databases (e.g., EP Impurity D in ).

Q. What strategies are recommended for impurity profiling in scaled-up synthesis?

  • Methodological Answer :
  • Impurity Identification : Compare HPLC profiles with pharmacopeial impurities (e.g., methyl/ethyl ester analogs in ). For example, Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (CAS 42019-08-9) may co-elute if ethanol is present.
  • Quantification : Use a calibration curve with impurity standards (e.g., 0.1–1.0 µg/mL) and UV detection at 254 nm. Limit of quantification (LOQ) should be ≤0.05% .

Table 2 : Common Impurities and Sources

ImpurityStructureSourceDetection Method
Ester hydrolysis product2-[4-(chlorosulfonyl)phenyl]propanoic acidIncomplete reactionHPLC (RT 6.5 min)
Sulfonate derivative4-sulfophenylpropanoateAlkaline hydrolysis13^{13}C NMR

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Kinetic Studies : Track reaction rates with nucleophiles (e.g., amines) using stopped-flow UV-Vis spectroscopy (λ = 280 nm for sulfonyl chloride reactivity) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation energy for sulfonamide formation, validated by experimental Arrhenius plots .
  • Isotopic Labeling : Use 18^{18}O-labeled water to trace hydrolysis pathways via GC-MS fragmentation patterns .

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